1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-
CAS No.:
Cat. No.: VC20285178
Molecular Formula: C9H6F2N2O3
Molecular Weight: 228.15 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy- -](/images/structure/VC20285178.png)
Specification
Molecular Formula | C9H6F2N2O3 |
---|---|
Molecular Weight | 228.15 g/mol |
IUPAC Name | 3-(difluoromethyl)-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H6F2N2O3/c10-7(11)5-4-3(14)1-2-12-8(4)13-6(5)9(15)16/h1-2,7H,(H,15,16)(H2,12,13,14) |
Standard InChI Key | FGZRQDCTBRMUDE-UHFFFAOYSA-N |
Canonical SMILES | C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)C(F)F |
Introduction
Structural and Physicochemical Properties
Core Architecture and Substituent Effects
The molecular framework of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy- consists of a bicyclic pyrrolo[2,3-b]pyridine system, where a pyrrole ring is fused to a pyridine ring at the [2,3-b] position. This arrangement creates a planar, aromatic system with delocalized π-electrons, facilitating interactions with hydrophobic pockets in enzyme active sites. The carboxylic acid group at position 2 introduces ionizability (pKa ~3–4), enhancing aqueous solubility under physiological conditions. The difluoromethyl group at position 3 contributes to electron-withdrawing effects, stabilizing the molecule against oxidative degradation while modulating lipophilicity. Meanwhile, the hydroxy group at position 4 participates in hydrogen bonding, critical for target binding specificity.
Spectroscopic Characterization
Key spectroscopic data for this compound include:
-
1H NMR: Signals at δ 13.99 ppm (s, 1H) and δ 7.57 ppm (d, 1H) confirm the pyrrolo-pyridine core and trifluoromethyl groups.
-
LCMS/ESIMS: A molecular ion peak at m/z 311.1 corresponds to the molecular weight of 228.15 g/mol, with purity exceeding 94%.
-
X-ray crystallography: Resolves ambiguities in stereochemistry and confirms the planar geometry of the bicyclic system.
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy- typically involves sequential functionalization of the pyrrolopyridine core:
-
Core Formation: Cyclization of 2-aminopyridine derivatives via Madelung or Fischer indole synthesis under acidic conditions yields the pyrrolo[2,3-b]pyridine scaffold.
-
Difluoromethylation: Introduction of the difluoromethyl group at position 3 is achieved through nucleophilic substitution using chlorodifluoromethane in the presence of a palladium catalyst.
-
Hydroxylation: Selective oxidation at position 4 employs hydroxylamine derivatives under controlled pH conditions.
-
Carboxylic Acid Installation: Hydrolysis of a pre-installed ester group at position 2 using aqueous NaOH completes the synthesis.
Optimization Strategies:
-
Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity during difluoromethylation, reducing byproduct formation.
-
Temperature Control: Maintaining reactions at 80–100°C minimizes side reactions, enhancing yields to >85%.
-
Purification: High-performance liquid chromatography (HPLC) ensures >95% purity, critical for biological assays.
Biological Activity and Mechanisms
FGFR Inhibition and Anticancer Effects
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy- exhibits potent inhibition of FGFR1, with an IC₅₀ of 7 nM. Binding studies reveal that the compound occupies the ATP-binding pocket of FGFR1, preventing phosphorylation of downstream effectors such as RAS-MEK-ERK and PI3K-Akt. In vitro assays demonstrate dose-dependent inhibition of cancer cell proliferation (IC₅₀ = 0.48 μM in MCF-7 breast cancer cells) and induction of apoptosis via caspase-3 activation.
Comparative Analysis with Structural Analogs
Compound | FGFR1 IC₅₀ (nM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Target Compound | 7 | 0.45 | 120 |
3-Amino-4-hydroxy derivative | 15 | 1.20 | 90 |
5-Chloro analog | 22 | 0.30 | 60 |
The difluoromethyl group in the target compound enhances metabolic stability (t₁/₂ = 120 min) compared to the 3-amino-4-hydroxy derivative (t₁/₂ = 90 min), while maintaining superior FGFR1 inhibition.
Applications in Drug Development
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the difluoromethyl group with trifluoromethyl or cyclopropyl moieties improves potency but reduces solubility.
-
Prodrug Formulation: Ester derivatives (e.g., ethyl ester) enhance oral bioavailability by masking the carboxylic acid group, which is hydrolyzed in vivo to the active form.
Preclinical Efficacy
In murine xenograft models of non-small cell lung cancer (NSCLC), daily oral administration of the compound (50 mg/kg) reduced tumor volume by 68% over 21 days, comparable to standard-of-care erlotinib. Pharmacokinetic studies revealed a Cₘₐₓ of 1.2 μM and AUC₀–₂₄ of 15 μM·h, supporting once-daily dosing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume